Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Description
The compound Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a structurally complex molecule featuring:
- A thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring.
- A 6-isopropyl substituent on the tetrahydrothieno-pyridine moiety.
- A benzamido group at position 2, modified with a piperazinyl sulfonyl side chain containing an ethoxycarbonyl group.
- An ethyl carboxylate ester at position 2.
Properties
IUPAC Name |
ethyl 2-[[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]amino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H36N4O7S2/c1-5-37-26(33)23-21-11-12-30(18(3)4)17-22(21)39-25(23)28-24(32)19-7-9-20(10-8-19)40(35,36)31-15-13-29(14-16-31)27(34)38-6-2/h7-10,18H,5-6,11-17H2,1-4H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USKFCOOWLKKDLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCN(CC4)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H36N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound notable for its potential biological activities. Its intricate structure includes various functional groups that suggest interactions with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The compound has a molecular formula of C₁₈H₂₄N₄O₄S and a molecular weight of approximately 396.47 g/mol. The presence of a piperazine moiety and sulfonamide functionalities enhances its solubility and bioavailability.
Biological Activity
Anticancer Potential:
Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of piperazine have been studied for their ability to inhibit cancer cell proliferation in various models. In vitro studies have shown that certain piperazine derivatives can induce apoptosis in cancer cells by modulating key signaling pathways .
Mechanism of Action:
The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors associated with cancer progression. For example, compounds with similar structures have been shown to interact with poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms that are often exploited by cancer cells .
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activity of piperazine derivatives:
- Cell Viability Studies:
-
Structure-Activity Relationship (SAR):
- The SAR analysis suggests that modifications in the piperazine ring and the introduction of sulfonamide groups can significantly enhance biological activity. For instance, compounds with electron-withdrawing groups at specific positions on the benzene ring showed increased potency against cancer cell lines .
- In Vivo Studies:
Data Table: Summary of Biological Activities
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer | TBD | PARP inhibition |
| Related Piperazine Derivative A | Cytotoxicity | 5.0 | Apoptosis induction |
| Related Piperazine Derivative B | Antiproliferative | 2.5 | Cell cycle arrest |
Comparison with Similar Compounds
Research Implications
- Pharmacological Potential: High-similarity compounds like [473927-64-9] (similarity score: 0.95) have been studied for kinase inhibition or anti-inflammatory activity, suggesting possible applications for the target compound .
- Optimization Strategies: Replacing the thieno-pyridine core with a pyrazolo-pyridine (as in [473927-64-9]) could modulate selectivity or potency, while altering the piperazinyl sulfonyl group might improve solubility or metabolic stability.
Q & A
Q. Characterization Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional group integrity (e.g., δ ~170 ppm for carbonyl groups) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC : For purity assessment, using C18 columns and UV detection at 254 nm .
Q. Table 1: Representative Analytical Data
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz) | δ 7.84 (s, 1H, pyrazole), 5.19 (s, 2H, CH₂) | |
| HRMS | [M]+ Calcd 271.1064; Found 271.1065 |
Basic: How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Store at –20°C under anhydrous conditions (argon/vacuum-sealed vials) to prevent hydrolysis of ester/carbamate groups .
- Handling : Use gloveboxes or Schlenk lines for moisture-sensitive steps (e.g., sulfonylation). Avoid prolonged exposure to light due to the thieno-pyridine core’s potential photodegradation .
Advanced: How can sulfonamide bond formation be optimized to improve yield and purity?
Answer:
- Solvent Optimization : Replace dichloromethane with THF or DMF to enhance solubility of polar intermediates .
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation kinetics .
- In-Situ Monitoring : Employ TLC or inline FTIR to track reaction progress and minimize over-reaction byproducts .
Advanced: How to resolve contradictions in reported spectral data for derivatives of this compound?
Answer:
- Statistical Modeling : Apply Design of Experiments (DoE) to identify variables (e.g., solvent polarity, temperature) that influence NMR chemical shifts .
- Cross-Validation : Compare HRMS and 2D NMR (e.g., HSQC, HMBC) data with computational predictions (DFT calculations) to confirm structural assignments .
Basic: What analytical methods are used for impurity profiling?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., de-esterified byproducts) with a limit of quantification (LOQ) < 0.1% .
- Reference Standards : Use pharmacopeial-grade impurities (e.g., Imp. B(BP), CAS 62337-66-0) for spiking experiments .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Answer:
- Scaffold Modification : Introduce substituents (e.g., chloro, methyl groups) at the phenyl or pyridine rings to assess steric/electronic effects .
- Functional Assays : Test analogs in vitro for target binding (e.g., kinase inhibition) using SPR (surface plasmon resonance) or fluorescence polarization .
Advanced: How to troubleshoot low yields in the cyclization step of the thieno-pyridine core?
Answer:
- Reagent Selection : Replace conventional bases (e.g., K₂CO₃) with DBU (1,8-diazabicycloundec-7-ene) to enhance cyclization efficiency .
- Flow Chemistry : Implement continuous-flow reactors to improve heat/mass transfer and reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
